molecular formula C8H10ClNO2 B8750333 (4-Amino-5-chloro-2-methoxyphenyl)methanol

(4-Amino-5-chloro-2-methoxyphenyl)methanol

Cat. No. B8750333
M. Wt: 187.62 g/mol
InChI Key: WGDQZIDPBGIQGY-UHFFFAOYSA-N
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Patent
US09315463B2

Procedure details

To a solution of lithium aluminium hydride (0.96 g, 0.025 mol) in tetrahydrofuran (100 mL) was added dropwise at room temperature a solution of ethyl 4-amino-5-chloro-2-methoxybenzoate (intermediate 37; 4.4 g, 0.019 mol) in tetrahydrofuran (25 mL). Then the mixture was refluxed for 2 hours. The excess of hydride was destroyed by successive addition of 1 ml of water, 1 ml of 4N NaOH solution and 2 ml of water, filtered through celite and washed with ethyl acetate. The organic solvent was reduced and hexane was added. The mixture was cooled at 0° C. during 1 hour and then the precipitate was filtrated and washed with hexane. The title compound was obtained as a pale yellow solid (80%) which was used in the next step without further purification.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[C:18]([Cl:19])=[CH:17][C:11]([C:12](OCC)=[O:13])=[C:10]([O:20][CH3:21])[CH:9]=1>O1CCCC1>[NH2:7][C:8]1[C:18]([Cl:19])=[CH:17][C:11]([CH2:12][OH:13])=[C:10]([O:20][CH3:21])[CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
4.4 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OCC)C=C1Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C(=O)OCC)C=C1Cl)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess of hydride was destroyed by successive addition of 1 ml of water, 1 ml of 4N NaOH solution and 2 ml of water
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
hexane was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtrated
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1Cl)CO)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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